molecular formula C52H88N2O41 B1229354 Mannosyl(6)-N-acetylglucosamine(2) CAS No. 78392-29-7

Mannosyl(6)-N-acetylglucosamine(2)

Cat. No.: B1229354
CAS No.: 78392-29-7
M. Wt: 1397.2 g/mol
InChI Key: VPIVRJRKMYZSTI-NTWLUMNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannosyl(6)-N-acetylglucosamine(2), also known as Mannosyl(6)-N-acetylglucosamine(2), is a useful research compound. Its molecular formula is C52H88N2O41 and its molecular weight is 1397.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Lysosomal Targeting and Enzyme Replacement Therapy

Mechanism of Action:
Mannosyl(6)-N-acetylglucosamine(2) is integral to the recognition and transport of lysosomal enzymes. It serves as a signal for the cation-independent mannose 6-phosphate receptor (CI-MPR), which is essential for delivering enzymes to lysosomes. This mechanism is particularly relevant for enzyme replacement therapies used in lysosomal storage disorders.

Case Study: Therapeutic Enzyme Development
Recent studies have demonstrated that enhancing the mannosyl-phosphorylation of high-mannose type N-glycans can significantly improve the targeting efficiency of therapeutic enzymes to lysosomes. For example, recombinant human alpha-glucosidase was modified to increase its mannosyl-phosphorylated glycan content, resulting in improved efficacy in treating Pompe disease .

Enzyme Disease Modification Outcome
Recombinant human alpha-glucosidasePompe diseaseIncreased mannosyl-phosphorylationEnhanced lysosomal targeting and activity

Cancer Biomarkers

Diagnostic Applications:
Mannosyl(6)-N-acetylglucosamine(2) structures have been identified as potential biomarkers for various cancers. In a study comparing the serum glycan profiles of cholangiocarcinoma (CCA) patients with healthy controls, significant alterations in the expression of high-mannose N-glycans, including mannosyl(6)-N-acetylglucosamine(2), were observed. This suggests their utility in cancer diagnostics and monitoring disease progression .

Table of Glycan Changes in CCA:

Glycan Structure Expression in Controls (%) Expression in CCA (%) P-Value
Mannosyl(6)-N-acetylglucosamine(2)12.12±2.549.27±2.660.044
Mannosyl(9)-N-acetylglucosamine(2)61.17±2.5564.68±4.230.002

Role in Cellular Signaling

Mannosyl(6)-N-acetylglucosamine(2) also participates in cellular signaling pathways, particularly through its interactions with receptors like CI-MPR and insulin-like growth factor II (IGF-II). These interactions can influence cellular growth and metabolism, indicating potential implications in developmental biology and metabolic disorders .

Research Methodologies

To study the applications of mannosyl(6)-N-acetylglucosamine(2), researchers employ various methodologies:

  • Mass Spectrometry: Utilized for analyzing glycan structures and their modifications.
  • Fluorescence Lifetime Imaging Microscopy: Helps visualize receptor-ligand interactions in live cells.
  • In Vitro Assays: Assess the efficiency of modified therapeutic enzymes for lysosomal delivery.

Properties

CAS No.

78392-29-7

Molecular Formula

C52H88N2O41

Molecular Weight

1397.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-oxo-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O41/c1-12(63)53-14(3-55)41(91-52-44(36(77)29(70)20(9-61)89-52)94-49-39(80)34(75)27(68)18(7-59)86-49)42(92-46-23(54-13(2)64)31(72)24(65)15(4-56)83-46)22(90-47-37(78)32(73)25(66)16(5-57)84-47)11-82-51-45(95-50-40(81)35(76)28(69)19(8-60)87-50)43(30(71)21(10-62)88-51)93-48-38(79)33(74)26(67)17(6-58)85-48/h3,14-52,56-62,65-81H,4-11H2,1-2H3,(H,53,63)(H,54,64)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48+,49+,50+,51-,52+/m0/s1

InChI Key

VPIVRJRKMYZSTI-NTWLUMNRSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C(COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(C(C=O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(C(C=O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)CO)O)O

Key on ui other cas no.

78392-29-7

Synonyms

Man(6)GlcNAc(2)
mannosyl(6)-N-acetylglucosamine(2)

Origin of Product

United States

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